
1-Palmitoylphosphatidylcholine
Overview
Description
1-Palmitoylphosphatidylcholine (1-palmitoyl-2-acyl-sn-glycero-3-phosphocholine) is a glycerophospholipid characterized by a palmitoyl group (16:0) esterified at the sn-1 position of the glycerol backbone. It is a critical structural and functional component of biological membranes and lung surfactant, where it constitutes the primary surface-active agent responsible for reducing alveolar surface tension during respiration . Its amphiphilic nature enables the formation of lipid bilayers and micelles, making it indispensable for cellular integrity and signaling processes. Notably, asymmetric phosphatidylcholines like this compound are synthesized via enzymatic pathways involving lysophosphatidylcholine acyltransferases (LPCATs), which selectively incorporate fatty acids into the sn-2 position .
Q & A
Basic Research Questions
Q. What is the structural composition of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), and why is it a preferred lipid in membrane studies?
POPC consists of a 16-carbon saturated palmitoyl chain at the sn-1 position and an 18-carbon monounsaturated oleoyl chain at the sn-2 position of the glycerol backbone. This asymmetric structure mimics the lipid asymmetry of eukaryotic cell membranes, providing fluidity and stability. Its phase transition temperature (−2°C) ensures bilayer integrity at physiological temperatures, making it ideal for in vitro membrane models like liposomes and nanodiscs .
Q. How is POPC typically prepared for use in lipid bilayer experiments?
POPC is dissolved in chloroform, dried under nitrogen to form thin films, and hydrated with buffer (e.g., PBS or HEPES). The lipid suspension is vortexed, subjected to freeze-thaw cycles, and extruded through polycarbonate membranes to create unilamellar vesicles. For nanodiscs, POPC is mixed with membrane scaffold proteins (MSPs) and detergent (e.g., cholate), followed by detergent removal using Bio-Beads .
Q. What methods are used to quantify POPC in experimental samples?
Fluorometric or colorimetric assays (e.g., Abcam’s Phosphatidylcholine Assay Kit) hydrolyze POPC using phospholipase D, releasing choline, which reacts with probes to generate measurable signals (OD570 nm or Ex/Em = 535/587 nm). Sample preparation involves homogenization in assay buffer, centrifugation to remove debris, and dilution to avoid exceeding standard curve limits .
Advanced Research Questions
Q. How can researchers address contradictory data in POPC-based membrane fluidity measurements under varying experimental conditions?
Discrepancies may arise from differences in lipid hydration (e.g., buffer ionic strength), temperature gradients, or contamination with lysolipids (e.g., lyso-PPC). Validate lipid purity via HPLC or TLC, standardize hydration protocols (e.g., 200 mM Na-bicine, pH 8.5), and use differential scanning calorimetry (DSC) to confirm phase behavior. Cross-validate fluidity data using complementary techniques like fluorescence anisotropy and NMR .
Q. What experimental design considerations are critical for incorporating POPC into asymmetric lipid bilayers (aLUVs) for transmembrane protein studies?
Use methyl-α-cyclodextrin (MαCD)-mediated lipid exchange:
- Prepare donor vesicles (16 mM POPC + MαCD) and acceptor vesicles (4 mM target lipids in sucrose gradient).
- Incubate at 37°C for 45 minutes to facilitate lipid transfer.
- Purify aLUVs via ultracentrifugation and validate asymmetry using HP-TLC. Ensure cholesterol is excluded, as it disrupts MαCD-mediated exchange .
Q. How does POPC interact with sphingomyelin (SM) in lipid rafts, and how can these interactions be optimized for signaling studies?
POPC and SM exhibit competitive packing due to SM’s saturated acyl chains, increasing membrane rigidity. To model rafts:
- Formulate POPC/SM/cholesterol mixtures (e.g., 1:1:1 molar ratio).
- Use atomic force microscopy (AFM) or Förster resonance energy transfer (FRET) to confirm domain formation.
- Note that SM ≥ 30 mol% inhibits LCAT activity, requiring compensatory adjustments in enzymatic assays .
Q. What advanced techniques resolve POPC-protein interactions in structural biology applications (e.g., cryo-EM of ion channels)?
- Reconstitute target proteins into POPC nanodiscs using MSP1D1E3 (12 nm diameter).
- Add fluorinated detergents (e.g., 0.2% fOM) to prevent nonspecific aggregation without disrupting bilayers.
- Image using single-particle cryo-EM, leveraging nanodisc visibility in 2D class averages to align particles .
Q. Methodological Troubleshooting
Q. Why do POPC liposomes exhibit low encapsulation efficiency for hydrophilic drugs, and how can this be mitigated?
Hydrophilic drugs partition poorly into lipid bilayers. Use remote loading techniques:
- Create pH gradients (e.g., citrate buffer inside, neutral outside) to trap ionizable drugs.
- For non-ionizable drugs, employ ethanol injection or microfluidics to enhance encapsulation .
Q. How should researchers handle POPC degradation during long-term storage?
Store POPC in chloroform at −80°C under argon to prevent oxidation. For aqueous preparations, add antioxidants (e.g., 0.01% BHT) and avoid repeated freeze-thaw cycles by aliquoting .
Q. Data Analysis & Validation
Q. How can NMR spectroscopy elucidate POPC dynamics in mixed lipid systems?
Comparison with Similar Compounds
Comparison with Similar Phosphatidylcholine Compounds
Structural and Functional Differences
Phosphatidylcholines (PCs) vary in acyl chain composition, saturation, and positional isomerism, leading to distinct biophysical and biological properties. Below is a comparative analysis of 1-palmitoylphosphatidylcholine with structurally related compounds:
Biophysical Properties
- Membrane Viscosity : POPC exhibits lower surface viscosity (3 × 10⁻⁴ Pa·s·m) compared to DOPC (16.72 × 10⁻⁹ Pa·s·m), attributed to oleic acid’s cis double bond enhancing fluidity .
- Thermal Stability : DPPC has a higher phase transition temperature (41°C) than POPC (−2°C) due to saturated acyl chains .
Research Challenges and Variability
- Synthesis Yields : Asymmetric PCs require prolonged reaction times and excess reagents, yet yields remain suboptimal .
- Viscosity Discrepancies : Reported membrane viscosities vary by orders of magnitude due to measurement techniques (e.g., shear rheology vs. microrheometry) .
- Biological Context : Functional outcomes depend on acyl chain composition; for example, lysophosphatidylcholine’s pro-inflammatory effects contrast with anti-inflammatory roles of DHA-containing PCs .
Properties
IUPAC Name |
(3-hexadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWBNKHCZGQVJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901306323 | |
Record name | 1-Palmitoylphosphatidylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901306323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17364-18-0, 14863-27-5 | |
Record name | 1-Palmitoylphosphatidylcholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17364-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | We 201 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014863275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1)-(7-Hydroxy-4-oxido-10-oxo-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017364180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Palmitoylphosphatidylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901306323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-(7-hydroxy-4-oxido-10-oxo-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.617 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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